molecular formula C5HF7O2 B3104900 4,5-Difluoro-2-(1,1,2,2,2-pentafluoroethyl)-1,3-dioxole CAS No. 150622-65-4

4,5-Difluoro-2-(1,1,2,2,2-pentafluoroethyl)-1,3-dioxole

Cat. No. B3104900
CAS RN: 150622-65-4
M. Wt: 226.05 g/mol
InChI Key: MARBDIOPLKQPTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5-Difluoro-2-(1,1,2,2,2-pentafluoroethyl)-1,3-dioxole, commonly referred to as DFE-1,3-dioxole, is an organic compound with a wide range of applications. It is a fluorinated organic compound with a dioxole ring structure, and is used in a variety of fields, including synthetic chemistry, drug synthesis, and materials science. DFE-1,3-dioxole is a versatile compound, and its properties make it useful for a variety of applications.

Scientific Research Applications

Radiation Chemistry in Copolymers

The radiation chemistry of copolymers of tetrafluoroethylene and 2,2-bis(trifluoromethyl)-4,5-difluoro-1,3-dioxole, such as Teflon AF(R), was explored using gamma-irradiation. The study found that these materials predominantly undergo main chain scission upon radiolysis, affecting their glass transition temperature and leading to the formation of new carboxylate end groups and terminal unsaturation. This research provides insights into the stability and durability of these copolymers under radiation (Forsythe et al., 1999).

Synthesis of Difluoro[1,3]dioxole[4,5-c]pyridine

The synthesis of 4-chloro-2,2-difluoro[1,3]dioxole[4,5-c]pyridine, a 5-aza-derivative of 2,2-difluorobenzodioxole, was achieved from simple and affordable materials. This compound is relevant in medicinal chemistry as a more stable alternative to the benzodioxole fragment. The chlorine atom at position 4 in this compound is key for further functionalization through cross-coupling reactions (Catalani et al., 2010).

Electrolytic Partial Fluorination

Electrochemical fluorination of 2-alkylthio-4-methyloxazoles resulted in the creation of 2-alkylthio-4,5-difluoro-4-methyl-2-oxazolines. This process highlights a selective approach to adding fluorine atoms to organic compounds, demonstrating its potential in creating fluorinated derivatives for various applications (Riyadh et al., 2002).

Copolymerization in Supercritical Carbon Dioxide

Tetrafluoroethylene and 2,2-bis(trifluoromethyl)-4,5-difluoro-1,3-dioxole were copolymerized in carbon dioxide at low temperatures. This process yielded a range of copolymers with various compositions and molecular weights, illustrating an environmentally friendly approach to creating advanced fluoropolymers with tailored properties (Michel et al., 2003).

properties

IUPAC Name

4,5-difluoro-2-(1,1,2,2,2-pentafluoroethyl)-1,3-dioxole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HF7O2/c6-1-2(7)14-3(13-1)4(8,9)5(10,11)12/h3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MARBDIOPLKQPTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(OC(=C(O1)F)F)C(C(F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HF7O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Difluoro-2-(1,1,2,2,2-pentafluoroethyl)-1,3-dioxole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4,5-Difluoro-2-(1,1,2,2,2-pentafluoroethyl)-1,3-dioxole
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4,5-Difluoro-2-(1,1,2,2,2-pentafluoroethyl)-1,3-dioxole
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4,5-Difluoro-2-(1,1,2,2,2-pentafluoroethyl)-1,3-dioxole
Reactant of Route 4
4,5-Difluoro-2-(1,1,2,2,2-pentafluoroethyl)-1,3-dioxole

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